4-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol
Overview
Description
4-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol, also known as MPMP, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 4-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It has also been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects
4-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been found to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. 4-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Future Directions
There are several future directions for research on 4-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol. One direction is to further investigate its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia. Another direction is to explore its potential as a treatment for other neurological and psychiatric disorders. Additionally, research could focus on developing new analogs of 4-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol with improved potency and selectivity for specific receptors.
Synthesis Methods
The synthesis of 4-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol involves the reaction of 4-methoxyphenol with 1-(2-methoxyphenyl)piperazine in the presence of formaldehyde and hydrochloric acid. The resulting product is then purified through recrystallization.
Scientific Research Applications
4-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been found to have potential applications in the treatment of various medical conditions. It has been studied for its antipsychotic, antidepressant, and anxiolytic effects. 4-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has also been found to have potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia.
properties
IUPAC Name |
4-methoxy-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-23-16-7-8-18(22)15(13-16)14-20-9-11-21(12-10-20)17-5-3-4-6-19(17)24-2/h3-8,13,22H,9-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWPKHKNOLPHON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCN(CC2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385839 | |
Record name | 4-methoxy-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50385839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
415951-49-4, 5415-70-3 | |
Record name | 4-Methoxy-2-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=415951-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methoxy-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50385839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.